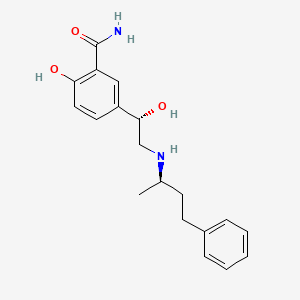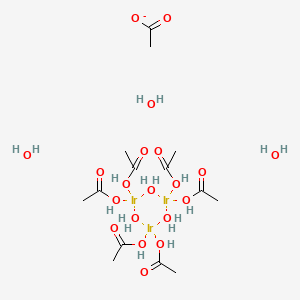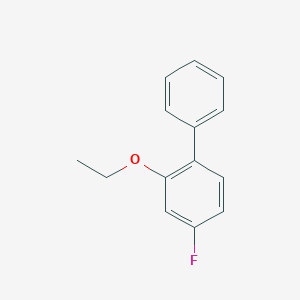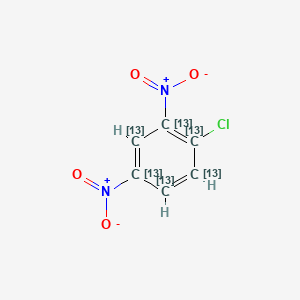![molecular formula C20H11NaO4S B13411989 Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)
Sodium Benzo[a]pyrene-3-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Benzo[a]pyrene-3-sulfate is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed through the sulfonation of benzo[a]pyrene, resulting in a sulfate ester. It is of significant interest in environmental and toxicological studies due to its potential impact on human health and its presence in various environmental pollutants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Benzo[a]pyrene-3-sulfate typically involves the sulfonation of benzo[a]pyrene. This can be achieved by reacting benzo[a]pyrene with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium Benzo[a]pyrene-3-sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the sulfate ester back to the parent hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or bromine can be used under acidic conditions.
Major Products Formed
Oxidation: Hydroxylated benzo[a]pyrene derivatives.
Reduction: Benzo[a]pyrene.
Substitution: Nitro or bromo derivatives of benzo[a]pyrene.
Wissenschaftliche Forschungsanwendungen
Sodium Benzo[a]pyrene-3-sulfate has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its effects on cellular processes and its role in carcinogenesis.
Medicine: Studied for its potential impact on human health, particularly its carcinogenic properties.
Industry: Used in environmental monitoring and pollution control studies to understand the fate and transport of PAHs in the environment
Wirkmechanismus
The mechanism of action of Sodium Benzo[a]pyrene-3-sulfate involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form reactive epoxides, which can then form DNA adducts. This process disrupts normal cellular functions and can lead to cancer development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: A highly reactive metabolite of benzo[a]pyrene.
Benzo[e]pyrene: Another PAH with similar properties but different structural features
Uniqueness
Sodium Benzo[a]pyrene-3-sulfate is unique due to its sulfate ester group, which influences its solubility, reactivity, and biological activity. This modification can affect its environmental behavior and its interaction with biological systems, making it a valuable compound for studying the effects of PAHs in various contexts .
Eigenschaften
Molekularformel |
C20H11NaO4S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
sodium;benzo[a]pyren-3-yl sulfate |
InChI |
InChI=1S/C20H12O4S.Na/c21-25(22,23)24-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16;/h1-11H,(H,21,22,23);/q;+1/p-1 |
InChI-Schlüssel |
QGPVXWSMYXSMNQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)


![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13411926.png)







![8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid](/img/structure/B13411965.png)

